relB protein - 147337-75-5

relB protein

Catalog Number: EVT-1521066
CAS Number: 147337-75-5
Molecular Formula: C60H45O6Rh
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RelB involves recombinant DNA technology. Typically, the relB gene is amplified using polymerase chain reaction (PCR) techniques and cloned into expression vectors. For example, the relB gene can be fused with glutathione S-transferase (GST) to facilitate purification via affinity chromatography. The purification process often involves solubilizing inclusion bodies with urea and employing nickel affinity chromatography to isolate the protein .

Technical Details

  1. Gene Amplification: The relB gene is amplified from plasmid DNA using specific oligonucleotides.
  2. Cloning: The amplified gene is cloned into vectors like pGEX-5X-1 for expression.
  3. Protein Expression: The recombinant proteins are expressed in bacterial systems (e.g., E. coli BL21(DE3)).
  4. Purification: Techniques such as nickel affinity chromatography and SDS-PAGE are employed for purification and verification of protein identity .
Molecular Structure Analysis

RelB exhibits a complex molecular structure characterized by its dimerization domains and DNA-binding motifs. The protein typically consists of several structural domains that facilitate its function as a transcription factor.

Structure Data

  • Molecular Weight: Approximately 50 kDa.
  • Domain Composition: Contains a Rel homology domain (RHD) crucial for DNA binding and dimerization.
  • Dimerization: Forms heterodimers primarily with p52 or other NF-κB subunits, influencing its transcriptional activity .
Chemical Reactions Analysis

RelB participates in various biochemical reactions primarily related to gene regulation. Its interaction with DNA involves binding to specific kappa B sites within target gene promoters.

Technical Details

  1. DNA Binding: RelB binds to kappa B sites in the promoter regions of target genes, facilitating transcriptional activation or repression.
  2. Complex Formation: It forms stable complexes with other NF-κB subunits, which are essential for its regulatory functions in immune responses and inflammation .
  3. Post-translational Modifications: Phosphorylation and ubiquitination of RelB can modulate its stability and activity .
Mechanism of Action

The mechanism of action for RelB involves its role as a transcription factor in the alternative NF-κB signaling pathway. Upon activation, RelB translocates to the nucleus where it binds to specific DNA sequences to regulate gene expression.

Process Data

  1. Activation: Various stimuli (e.g., cytokines) can activate pathways leading to the processing of p100 to p52, which then associates with RelB.
  2. Transcription Regulation: RelB-p52 dimers bind to kappa B elements in target genes, promoting transcriptional activation of genes involved in immune response and cell survival .
  3. Regulatory Feedback: It also plays a role in feedback mechanisms that regulate its own expression through autoregulation .
Physical and Chemical Properties Analysis

RelB exhibits distinct physical and chemical properties that influence its function as a protein.

Physical Properties

  • Solubility: Typically soluble under denaturing conditions but may form insoluble aggregates when overexpressed.
  • Stability: Stability can be affected by temperature and pH; optimal conditions are necessary for maintaining functional integrity.

Chemical Properties

  • Isoelectric Point: Varies depending on post-translational modifications.
  • Binding Affinity: High affinity for specific DNA sequences due to its structural conformation, which is critical for its role as a transcription factor .
Applications

RelB has significant applications in scientific research, particularly in cancer biology and immunology.

  1. Cancer Research: It serves as a potential biomarker for various cancers due to its role in tumor progression and immune evasion mechanisms .
  2. Immunotherapy: Understanding RelB's function can aid in developing targeted therapies that manipulate immune responses against tumors.
  3. Gene Regulation Studies: Its interactions with other NF-κB subunits provide insights into complex regulatory networks governing cell survival and proliferation .
Structural Characterization of RelB Protein

Genomic Organization and Evolutionary Conservation

RelB (encoded by the RELB gene in humans) is a member of the NF-κB transcription factor family, which arose prior to the divergence of animals and fungi. Genomic analyses reveal that Rel homology domain (RHD)-containing proteins originated in the last common ancestor of Opisthokonta (animals, fungi, and related protists). The RELB gene structure is conserved across vertebrates, featuring 5′ regulatory elements responsive to inflammatory and developmental signals. Evolutionary studies identify RelB orthologs in early-diverging holozoans (e.g., filastereans, choanoflagellates) and nucleariids (sister group to fungi), indicating secondary loss in true fungi [2]. Uniquely, RelB retains ancestral RHD features while acquiring a lineage-specific leucine zipper motif, distinguishing it from other NF-κB proteins like RelA and c-Rel.

Table 1: Evolutionary Distribution of RelB-like Proteins

LineageDomain ArchitectureConserved Features
MammalsRHD-LeuZip-TADLeucine zipper, GRR recognition
ChoanoflagellatesRHD-Ankyrin repeatsDimerization, nuclear localization signal
FilastereansRHD-IκB-like domainsDNA binding, partial processing motifs
NucleariidsRHD-DNA binding domainDimerization capacity, no LeuZip/TAD

Domain Architecture: RHD, Leucine Zipper Motif, and TAD

RelB’s primary structure comprises three functionally distinct domains:

  • Rel Homology Domain (RHD): Spanning ~300 amino acids at the N-terminus, this domain mediates DNA binding, dimerization, and nuclear translocation. It contains a nuclear localization signal (NLS) and conserved residues for base-specific DNA contacts (e.g., Lys67, Arg70 for κB site recognition) [1] [4].
  • Leucine Zipper Motif: A unique 30-residue N-terminal extension absent in other Rel proteins. Structural studies confirm its coiled-coil structure stabilizes RelB homodimers and facilitates interactions with non-Rel partners like HIV-1 Tat [5] [9].
  • Transcriptional Activation Domain (TAD): The C-terminal 180 residues form an acidic, proline/serine-rich TAD essential for transactivation. GAL4-RelB fusion experiments demonstrate its sufficiency for transcriptional activation in yeast, independent of the RHD [1].

Table 2: Functional Domains of RelB

DomainPositionKey Structural FeaturesFunctional Role
Leucine Zipper1–30Coiled-coil; hydrophobic heptad repeatsDimer stability; non-canonical partnerships
RHD31–330β-sandwich; NLS loopDNA binding; IκB interaction; dimerization
TAD379–558Acidic residues; disordered conformationCoactivator recruitment; chromatin remodeling

Tertiary Structure and DNA-Binding Specificity

The RHD folds into two immunoglobulin-like subdomains:

  • N-terminal subdomain: Coordinates DNA backbone contacts via a flexible loop.
  • C-terminal subdomain: Forms a dimerization interface through hydrophobic β-sheet interactions [4] [6].

RelB exhibits distinct DNA-binding preferences compared to RelA. While both recognize κB motifs (5′-GGGRNYYYCC-3′), RelB/p52 heterodimers favor sequences with central CpG dinucleotides (e.g., 5′-GGGGCGCTCC-3′), attributable to RelB’s Asp113-mediated hydrogen bonding with cytosine bases [4] [7]. Structural modeling reveals that RelB’s leucine zipper induces DNA bending, facilitating promoter accessibility for coactivators like Bcl-3 [5] [10].

Heterodimerization Partners: p52, p50, and Non-Canonical Complex Formation

RelB’s dimerization is governed by the RHD’s C-terminal subdomain, with key residues (Asn287) stabilizing interchain hydrogen bonds. RelB exhibits preferential partnerships:

  • p52 (from p100 processing): Forms the predominant non-canonical heterodimer. The RelB/p52 complex requires NIK-mediated p100 phosphorylation at Ser866/Ser870, triggering SCF^βTrCP^-dependent ubiquitination and proteasomal processing [8] [10].
  • p50: Generates transcriptionally active complexes, though with lower affinity than p52.
  • Homodimers: Less stable due to electrostatic repulsion in the leucine zipper [5].

Table 3: RelB Heterodimer Properties

Dimer PartnerStability (Kd)DNA-Binding AffinityActivation Pathway
p5210⁻⁹ MHigh (κB sites)Non-canonical (NIK/IKKα)
p5010⁻⁷ MModerateCanonical or non-canonical
RelB10⁻⁶ MLowNot signal-induced

The non-canonical NF-κB pathway relies on inducible p100 processing rather than IκBα degradation. NIK stabilizes IKKα, which phosphorylates p100, enabling RelB release. This pathway is slow (hours) and persistent, contrasting with rapid canonical activation [8] [10].

Compound Names Mentioned: RelB protein, NF-κB, p52, p50, p100, NIK, IKKα, βTrCP, Bcl-3, leucine zipper, Rel homology domain (RHD), transcriptional activation domain (TAD).

Properties

CAS Number

147337-75-5

Product Name

relB protein

Molecular Formula

C60H45O6Rh

Synonyms

relB protein

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